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Compound of Interest

Compound Name:
5-Hydroxy-2,2-dimethylpentanoic

acid

Cat. No.: B13308826 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Hydroxy-2,2-dimethylpentanoic acid, a molecule of interest in various research and

development sectors. Due to a lack of readily available experimental spectra for this specific

compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers,

scientists, and professionals in drug development, offering a valuable resource for the

characterization and identification of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Hydroxy-2,2-
dimethylpentanoic acid. These predictions are based on established computational models

and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 5-Hydroxy-2,2-dimethylpentanoic acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11-12 Singlet 1H -COOH

~3.6 Triplet 2H -CH₂-OH

~1.6 Triplet 2H -CH₂-CH₂OH

~1.2 Singlet 6H -C(CH₃)₂

Table 2: Predicted ¹³C NMR Data for 5-Hydroxy-2,2-dimethylpentanoic acid

Chemical Shift (ppm) Carbon Type Assignment

~180 Quaternary -COOH

~62 Primary -CH₂-OH

~45 Quaternary -C(CH₃)₂

~35 Secondary -CH₂-CH₂OH

~25 Primary -C(CH₃)₂

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation Data for 5-Hydroxy-2,2-
dimethylpentanoic acid

m/z Interpretation

146 [M]⁺ (Molecular Ion)

129 [M-OH]⁺

101 [M-COOH]⁺

87 [M-C₄H₉O]⁺

59 [C₂H₃O₂]⁺
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Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data for 5-Hydroxy-2,2-dimethylpentanoic acid

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500-3200 O-H (alcohol) Stretching

3300-2500 O-H (carboxylic acid) Stretching

2960-2850 C-H (alkane) Stretching

1710 C=O (carboxylic acid) Stretching

1470-1450 C-H (alkane) Bending

1300-1200 C-O (carboxylic acid) Stretching

1200-1000 C-O (alcohol) Stretching

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

small organic molecule like 5-Hydroxy-2,2-dimethylpentanoic acid.

NMR Spectroscopy (¹H and ¹³C)
A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice

of solvent is crucial and should be selected based on the solubility of the analyte and to avoid

overlapping solvent signals with signals of interest. A small amount of a reference standard,

such as tetramethylsilane (TMS), is typically added to calibrate the chemical shift scale to 0

ppm.

The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher). For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled

pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. Key

acquisition parameters such as the number of scans, relaxation delay, and pulse width would

be optimized to ensure good signal-to-noise ratio and accurate integration.
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Mass Spectrometry
For mass spectrometry, a dilute solution of the sample would be prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile). The analysis is commonly performed using a mass

spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

In a typical ESI experiment, the sample solution is introduced into the ion source where it is

nebulized and ionized to form predominantly protonated molecules [M+H]⁺ or deprotonated

molecules [M-H]⁻. For EI, the sample is vaporized and then bombarded with a high-energy

electron beam, leading to the formation of a molecular ion [M]⁺ and various fragment ions. The

ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,

quadrupole, time-of-flight, or ion trap) and detected.

Infrared (IR) Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and

pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate

(e.g., NaCl or KBr) from a volatile solvent. For a liquid sample, a drop can be placed between

two salt plates.

The sample is then placed in the IR beam of the spectrometer, and the transmitted infrared

radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting

spectrum shows absorption bands corresponding to the vibrational frequencies of the

functional groups present in the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

small organic molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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